molecular formula C10H14O B8652877 4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde CAS No. 41793-01-5

4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde

Cat. No. B8652877
CAS RN: 41793-01-5
M. Wt: 150.22 g/mol
InChI Key: AGOZFZVIFYEFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632973B2

Procedure details

174 mg (2.07 mmol) of 3-methyl-2-butenal, 1.00 mL of heptane, 1.00 mL of tert-amyl alcohol, 0.20 mL (2.7 mmol) of propionic acid (99+%), 58 mg of anhydrous sodium sulfate (granular), and 17 mg of tert-octylamine were added to a stoppered 25 mL, 1-neck reaction flask containing a TEFLON®-coated spin bar. The reaction mixture was stirred at room temperature for 4 days, then diluted with 10 mL of hexane. 600 mg of anhydrous potassium carbonate was added, and the mixture subsequently was stirred at room temperature for 45 minutes to neutralize propionic acid. The product then was isolated in the manner described in Example 2 to afford 69 mg of dehydrolavandulal (1), dehydrocitral (2), and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) in a ratio of 83:10:7, respectively. Approximately 30% of this product mixture was the N-tert-octyl imine derivative of 3-methyl-2-butenal, which can be removed from the polyenals according to the hydrolysis procedure described in Example 4.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Two
Quantity
17 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])=[CH:3][CH:4]=[O:5].[C:7](O)([CH2:10][CH3:11])([CH3:9])[CH3:8].[C:13](O)(=[O:16])CC.S([O-])([O-])(=O)=O.[Na+].[Na+].[C:25](N)([CH2:28][C:29]([CH3:32])([CH3:31])[CH3:30])([CH3:27])[CH3:26].[C:34](=O)([O-])[O-].[K+].[K+]>CCCCCC.CCCCCCC>[CH3:1]/[C:2](/[CH:6]=[CH:11]/[CH:10]=[C:7]([CH3:9])[CH3:8])=[CH:3]\[CH:4]=[O:5].[CH3:26][C:25]1[CH2:28][C:29]([CH3:32])([CH3:31])[C:30]([CH:13]=[O:16])=[CH:34][CH:27]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
174 mg
Type
reactant
Smiles
CC(=CC=O)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(C)(CC)O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
58 mg
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
17 mg
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)N
Name
Quantity
1 mL
Type
solvent
Smiles
CCCCCCC
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a TEFLON®-coated spin bar
STIRRING
Type
STIRRING
Details
the mixture subsequently was stirred at room temperature for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The product then was isolated in the manner

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
Name
Type
product
Smiles
C\C(=C/C=O)\C=C\C=C(C)C
Name
Type
product
Smiles
CC1=CC=C(C(C1)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.